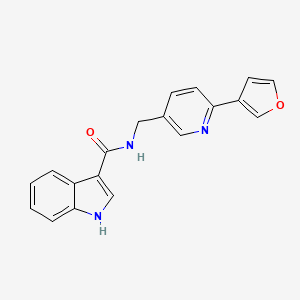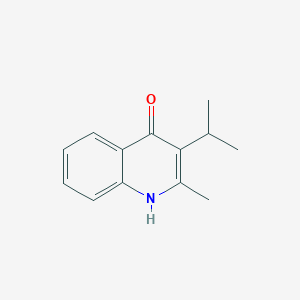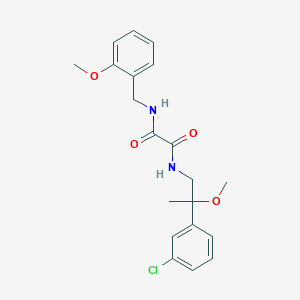
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one" is a structurally complex molecule that appears to be related to several classes of compounds with potential biological activities. The presence of the 1,2,4-oxadiazole and phthalazinone moieties suggests that this compound could be of interest in the field of medicinal chemistry, particularly due to the antimicrobial activities associated with similar structures .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the ultrasound-promoted catalyst-free one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones . This method utilizes ultrasonic irradiation and a neutral ionic liquid, which could potentially be adapted for the synthesis of the compound . The synthesis of similar oxadiazole derivatives has been achieved with good yields, suggesting that the target compound could also be synthesized efficiently .
Molecular Structure Analysis
Compounds with the 1,2,4-oxadiazole moiety have been structurally characterized using spectroscopic methods such as 1H NMR, IR, and Mass spectroscopy . Additionally, crystal structure studies and Hirshfeld surface analysis, along with DFT calculations, have been performed on related compounds to understand the molecular conformation and intermolecular interactions . These techniques could be applied to determine the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from studies on similar molecules. For instance, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions due to its nucleophilic and electrophilic sites, as indicated by DFT calculations . The bromophenyl group could also undergo further substitution reactions, which might be useful in the synthesis of more complex derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. The presence of the 1,2,4-oxadiazole and phthalazinone units suggests that the compound could exhibit properties such as good thermal stability and potential antimicrobial activity . The solubility, melting point, and other physicochemical properties would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Several derivatives of phthalazin-1(2H)-one, including compounds structurally related to the specified chemical, have demonstrated antimicrobial activity against various bacterial and fungal strains (Sridhara et al., 2010).
- New derivatives synthesized from phthalazinone-2-yl showed activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi (Önkol et al., 2008).
- Similar compounds have been evaluated for their antimicrobial properties, with several exhibiting notable activity against bacterial and fungal strains (Sridhara et al., 2011).
Anticancer Evaluation
- A series of related compounds were synthesized and evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).
Insecticidal Activity
- Anthranilic diamides analogs containing oxadiazole rings, structurally akin to the given compound, were synthesized and showed significant insecticidal activities against certain pests (Li et al., 2013).
Structural Characterization and Crystallography
- Compounds including oxadiazole rings have been structurally characterized, providing insights for potential applications in the design of new drugs or materials (Meyer et al., 2003).
Propiedades
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-17-12-10-16(11-13-17)22-25-20(30-27-22)14-28-23(29)19-9-5-4-8-18(19)21(26-28)15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBURDSLIBJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)
![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)
![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)



![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)
